[(E,2S,3R)-2-Azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate [(E,2S,3R)-2-Azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate Sphingosine 1-phosphate is a phosphosphingolipid that consists of sphingosine having a phospho group attached at position 1 It has a role as a vasodilator agent, a sphingosine-1-phosphate receptor agonist, a signalling molecule, a T-cell proliferation inhibitor and a mouse metabolite. It derives from a sphingosine. It is a conjugate acid of a sphingosine 1-phosphate(1-).
Sphingosine-1-phosphate, also known as S1P, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Sphingosine-1-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Sphingosine-1-phosphate has been primarily detected in blood. Within the cell, sphingosine-1-phosphate is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and endosome. In humans, sphingosine-1-phosphate is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Sphingosine-1-phosphate is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
Brand Name: Vulcanchem
CAS No.: 26993-30-6
VCID: VC0013887
InChI: InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O
Molecular Formula: C18H38NO5P
Molecular Weight: 379.5 g/mol

[(E,2S,3R)-2-Azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate

CAS No.: 26993-30-6

Reference Standards

VCID: VC0013887

Molecular Formula: C18H38NO5P

Molecular Weight: 379.5 g/mol

[(E,2S,3R)-2-Azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate - 26993-30-6

CAS No. 26993-30-6
Product Name [(E,2S,3R)-2-Azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Molecular Formula C18H38NO5P
Molecular Weight 379.5 g/mol
IUPAC Name [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Standard InChI InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1
Standard InChIKey DUYSYHSSBDVJSM-KRWOKUGFSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description Sphingosine 1-phosphate is a phosphosphingolipid that consists of sphingosine having a phospho group attached at position 1 It has a role as a vasodilator agent, a sphingosine-1-phosphate receptor agonist, a signalling molecule, a T-cell proliferation inhibitor and a mouse metabolite. It derives from a sphingosine. It is a conjugate acid of a sphingosine 1-phosphate(1-).
Sphingosine-1-phosphate, also known as S1P, belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Sphingosine-1-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Sphingosine-1-phosphate has been primarily detected in blood. Within the cell, sphingosine-1-phosphate is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and endosome. In humans, sphingosine-1-phosphate is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Sphingosine-1-phosphate is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
Synonyms (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol 1-(Dihydrogen phosphate); Sphingosine-1-phosphate; SPN-1-P; S1P.
Reference 1. M. Maceyka, S. Milstien, and S. Spiegel “Sphingosine-1-phosphate: the Swiss army knife of sphingolipid signaling” Journal of Lipid Research, Vol. 50pp. S272-S276, 20092. S. Alvarez, S. Milstien, S. Spiegel “Autocrine and paracrine roles of sphingosine-1-phosphate” Trends Endocrinol. Metab., Vol. 18 pp. 300-307, 20073. J. Nofer “High-density lipoprotein, sphingosine-1-phosphate, and atherosclerosis” J. Clin. Lipidology, Vol. 2 pp. 4-11, 2008
PubChem Compound 10883396
Last Modified Nov 11 2021
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